molecular formula CH3AsK2O3 B14671660 Methanearsonic acid, dipotassium salt CAS No. 39159-83-6

Methanearsonic acid, dipotassium salt

Cat. No.: B14671660
CAS No.: 39159-83-6
M. Wt: 216.151 g/mol
InChI Key: ZUKPFPUNSRFIAV-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methanearsonic acid, dipotassium salt can be synthesized through the reaction of methanearsonic acid with potassium hydroxide. The general reaction involves the neutralization of methanearsonic acid with potassium hydroxide to form the dipotassium salt: [ \text{CH}_3\text{AsO}_3\text{H}_2 + 2\text{KOH} \rightarrow \text{CH}_3\text{AsO}_3\text{K}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale neutralization reactions. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methanearsonic acid, dipotassium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: It can undergo substitution reactions where the arsenic atom is replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.

Major Products Formed:

Scientific Research Applications

Methanearsonic acid, dipotassium salt has a wide range of scientific research applications, including:

Mechanism of Action

Methanearsonic acid, dipotassium salt exerts its effects primarily through its interaction with sulfhydryl groups in enzymes. It inhibits enzymes that are sensitive to sulfhydryl group reagents, leading to the disruption of metabolic processes. For example, it inhibits NADP±malic enzyme, which is crucial for the release of CO₂ from malate in plants. This inhibition deprives the plant of its source of carbon for sucrose production, ultimately leading to plant death .

Comparison with Similar Compounds

    Methylarsonic acid: Similar in structure but differs in its specific applications and toxicity profile.

    Dimethylarsinic acid: Another organoarsenic compound with different chemical properties and uses.

Uniqueness: Methanearsonic acid, dipotassium salt is unique due to its specific mode of action and its effectiveness as a herbicide. Its ability to inhibit key enzymes in plants makes it particularly valuable in agricultural applications .

Properties

CAS No.

39159-83-6

Molecular Formula

CH3AsK2O3

Molecular Weight

216.151 g/mol

IUPAC Name

dipotassium;methyl-dioxido-oxo-λ5-arsane

InChI

InChI=1S/CH5AsO3.2K/c1-2(3,4)5;;/h1H3,(H2,3,4,5);;/q;2*+1/p-2

InChI Key

ZUKPFPUNSRFIAV-UHFFFAOYSA-L

Canonical SMILES

C[As](=O)([O-])[O-].[K+].[K+]

Related CAS

124-58-3 (Parent)

Origin of Product

United States

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